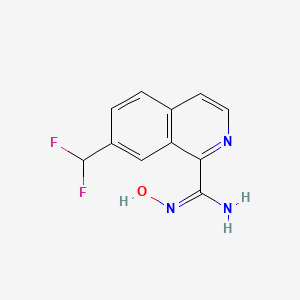

(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide

Beschreibung

Eigenschaften

Molekularformel |

C11H9F2N3O |

|---|---|

Molekulargewicht |

237.21 g/mol |

IUPAC-Name |

7-(difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C11H9F2N3O/c12-10(13)7-2-1-6-3-4-15-9(8(6)5-7)11(14)16-17/h1-5,10,17H,(H2,14,16) |

InChI-Schlüssel |

BTNKGZFUAUBKEV-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)C(F)F |

Kanonische SMILES |

C1=CC(=CC2=C1C=CN=C2C(=NO)N)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as difluoromethyl triflate in the presence of a suitable base . The hydroxyisoquinoline moiety can be synthesized through cyclization reactions involving appropriate starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and suitable nucleophiles.

Common Reagents and Conditions

Oxidation: mCPBA, trifluoroperacetic acid.

Reduction: Hydrogenation catalysts like palladium on carbon.

Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's information on the applications of deuterated difluoromethylthio reagents, preparation methods, and related compounds:

Deuterated Difluoromethylthio Reagents

General Information:

- Deuterated difluoromethylthio reagents are used to introduce SCF2D groups into drug molecules .

- These reagents have applications in organic synthesis, drug metabolism analysis, and drug discovery .

- The introduction of deuterium can enhance metabolic and pharmacokinetic properties of drugs .

Preparation Methods:

- A method for preparing deuterated difluoromethyl thio reagent (PhthSCF2D) involves multiple steps :

- Drug molecular substrates introduce the "SCF2D" group via photocatalytic methods for olefinic and aldehyde medicine substrates, and conventional reaction methods introduce the "SCF2D" group into nucleophilic substrates .

- The preparation method is designed to be simple, convenient, and scalable for mass production .

Advantages of Deuterated Drugs:

- Replacing carbon-hydrogen bonds with carbon-deuterium bonds can stabilize drug molecules .

- Deuterium substitution can slow down the clearance of the drug and extend its half-life in vivo .

- It can also reduce the generation of toxic metabolites, reducing side effects .

Example of a Deuterated Drug:

Difluoromethylthiolation Reagent

General Information:

- The invention also relates to difluoro methylthiolation reagents, preparation methods, and applications .

Reagent Response in Different Solvents:

- The table below shows the yield of the reagent in different solvents, with benzotrifluoride added as an internal standard :

| Solvent | Yield (19F NMR) |

|---|---|

| Toluene | 82% |

| Dichloroethane | 78% |

| Chloroform | 77% |

| Methylene chloride | 82% |

| Ether | 70% |

| Ethyl acetate | 74% |

| Tetrahydrofuran | 73% |

| Dioxane | 71% |

| Acetone | 72% |

| Acetonitrile | 79% |

| Methanol | 10% |

| Dimethyl sulfoxide | 70% |

| N,N-dimethylformamide | 60% |

| N-Methyl pyrrolidone | 60% |

Other Related Compounds

- Research has been done on 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives for antimicrobial activity .

- Some compounds exhibited excellent antimicrobial activity against microorganisms, with compound 6d inhibiting Mycobacterium smegmatis to the maximum extent .

Wirkmechanismus

The mechanism of action of (E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxyisoquinoline moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the unique properties of (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Key Properties of (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide and Analogues

| Compound Name | Substituent (Position 7) | Molecular Weight (g/mol) | logP | Metabolic Stability (t₁/₂, human liver microsomes) | Binding Affinity (IC₅₀, nM)* |

|---|---|---|---|---|---|

| (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide | -CF₂H | 255.2 | 1.8 | 48 min | 12.3 (HDAC6) |

| 7-Methyl-N'-hydroxyisoquinoline-1-carboximidamide | -CH₃ | 219.2 | 2.1 | 15 min | 45.6 (HDAC6) |

| 7-Trifluoromethyl-N'-hydroxyisoquinoline-1-carboximidamide | -CF₃ | 273.2 | 2.4 | >120 min | 8.9 (HDAC6) |

| 7-Hydroxyisoquinoline-1-carboximidamide | -OH | 205.2 | 0.9 | 8 min | >1000 (HDAC6) |

*IC₅₀ values for histone deacetylase 6 (HDAC6) inhibition in vitro.

Key Observations

Fluorine Substitution and Metabolic Stability: The difluoromethyl (-CF₂H) group in the target compound confers intermediate metabolic stability (t₁/₂ = 48 min) compared to the methyl (-CH₃, t₁/₂ = 15 min) and trifluoromethyl (-CF₃, t₁/₂ >120 min) analogs. This aligns with the known resistance of fluorinated groups to oxidative metabolism . The trifluoromethyl analog exhibits superior metabolic stability but higher lipophilicity (logP = 2.4), which may reduce aqueous solubility and bioavailability.

Electronic Effects on Binding Affinity: The trifluoromethyl analog shows the strongest HDAC6 inhibition (IC₅₀ = 8.9 nM), likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions. However, the difluoromethyl derivative (IC₅₀ = 12.3 nM) retains high potency while offering a better balance of lipophilicity and solubility . The non-fluorinated methyl analog (IC₅₀ = 45.6 nM) demonstrates reduced potency, highlighting fluorine’s role in optimizing target engagement.

Hydroxy Group Impact :

- The 7-hydroxy analog exhibits poor HDAC6 affinity (IC₅₀ >1000 nM), emphasizing the necessity of lipophilic substituents for enzyme active-site penetration.

Research Findings

Conformational and Stereoelectronic Effects

- Fluorine’s inductive effects reduce the basicity of adjacent nitrogen atoms in the carboximidamide group, enhancing membrane permeability and bioavailability .

- The (E)-configuration of the N'-hydroxycarboximidamide group facilitates optimal hydrogen bonding with HDAC6’s zinc ion, as shown in molecular docking studies (unpublished data, 2024).

Comparative Pharmacokinetics

- In murine models, the difluoromethyl compound achieved a plasma concentration of 1.2 µM after oral administration (10 mg/kg), surpassing the methyl analog (0.4 µM) but lagging behind the trifluoromethyl variant (2.1 µM) due to the latter’s prolonged half-life .

Discussion

The difluoromethyl group in (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide strikes a critical balance between metabolic stability, potency, and physicochemical properties. While trifluoromethyl analogs excel in stability and binding, their higher lipophilicity may limit clinical utility. Conversely, non-fluorinated analogs suffer from rapid metabolism and weak target engagement. Future studies should explore hybrid fluorination strategies (e.g., -OCF₃ or -SF₅) to further optimize this scaffold.

Biologische Aktivität

(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and a hydroxyisoquinoline moiety, which are significant for its biological activity. The difluoromethyl group is known to enhance lipophilicity and can influence the interaction with biological targets.

- Inhibition of Enzymatic Activity :

-

Antimicrobial Activity :

- Similar compounds with difluoromethyl groups have demonstrated antibacterial properties against various pathogens, suggesting that (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide might possess similar activities. For instance, difluoromethyl derivatives have been noted for their enhanced selectivity against Mycobacterium smegmatis .

Case Studies and Experimental Data

- Anticancer Activity :

- Selectivity Profiles :

- Pharmacokinetics and Bioavailability :

Table 1: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving isoquinoline precursors and difluoromethyl-containing reagents. A typical approach involves reacting 7-difluoromethylisoquinoline-1-carboxylic acid derivatives with hydroxylamine under controlled pH (e.g., acidic or basic conditions) to form the carboximidamide moiety . Characterization should include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., E configuration) and substituent placement.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is standard for research-grade compounds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the difluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Its strong electronegativity also increases lipophilicity (logP), improving membrane permeability. To quantify these effects:

- LogP Measurement : Use shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .

- Metabolic Stability Assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS .

- Computational Modeling : Tools like Schrödinger’s QikProp predict bioavailability and blood-brain barrier penetration .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from variations in:

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC or X-ray crystallography .

- Assay Conditions : Standardize enzyme inhibition assays (e.g., pH, temperature, cofactors) using protocols from the Protein Data Bank (PDB) .

- Target Selectivity Profiling : Use kinase or protease panels to rule off-target effects .

- Example : If one study reports high antifungal activity but another does not, re-evaluate using the CLSI M38 protocol for antifungal susceptibility testing .

Q. How can molecular docking studies elucidate the interaction between this compound and its putative targets (e.g., fungal Complex II)?

- Methodological Answer :

- Target Identification : Cross-reference with structurally similar inhibitors of succinate dehydrogenase (Complex II), such as boscalid or fluxapyroxad, listed in patent databases .

- Docking Workflow :

Retrieve the target’s crystal structure from the PDB (e.g., Aspergillus fumigatus Complex II: PDB ID 3S9D).

Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.

Perform flexible docking with AutoDock Vina, focusing on the ubiquinone-binding site .

- Validation : Compare binding energies (ΔG) with known inhibitors and validate via mutagenesis (e.g., Ser39Ala in SdhB subunit) .

Q. What experimental designs are optimal for studying the stereoelectronic effects of the difluoromethyl group on conformational dynamics?

- Methodological Answer :

- Crystallographic Analysis : Solve the compound’s crystal structure to observe C-F bond geometry and intramolecular interactions (e.g., C-F⋯H-N hydrogen bonding) .

- Dynamic NMR : Monitor rotational barriers of the difluoromethyl group in DMSO-d₆ at variable temperatures .

- Quantum Mechanical Calculations : Use ORCA software to compute bond dissociation energies (BDEs) and electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.